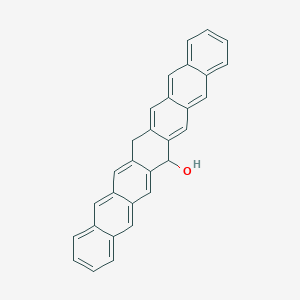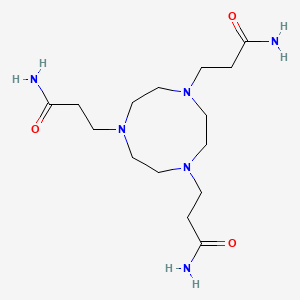![molecular formula C9H11ClN2O3S B12640846 1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate CAS No. 1007585-97-8](/img/structure/B12640846.png)
1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate is a synthetic organic compound with a complex molecular structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure, which includes a thiazole ring, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-[(methylamino)carbonyl]thiazole with isopropyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives.
Applications De Recherche Scientifique
1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene
- 1-chloro-4-[(4-chloroanilino)carbonyl]amino}sulfonyl)benzene
- 1-chloro-4-[(4-chlorophenyl)sulfonyl]amino}carbonyl)amino]-2,5-dimethoxybenzene
Uniqueness
1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate stands out due to its thiazole ring structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
1007585-97-8 |
|---|---|
Formule moléculaire |
C9H11ClN2O3S |
Poids moléculaire |
262.71 g/mol |
Nom IUPAC |
propan-2-yl 2-chloro-4-(methylcarbamoyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H11ClN2O3S/c1-4(2)15-8(14)6-5(7(13)11-3)12-9(10)16-6/h4H,1-3H3,(H,11,13) |
Clé InChI |
ZRPXWMDCBPDREF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=C(N=C(S1)Cl)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Cyanoethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12640778.png)
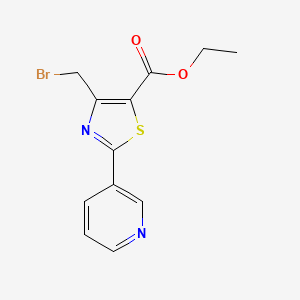
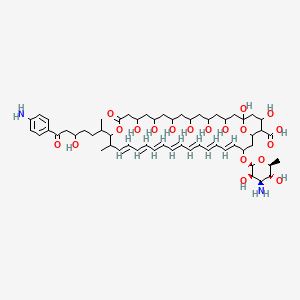
![{[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12640808.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]isoquinoline-3-carboxylic acid](/img/structure/B12640811.png)
![N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide](/img/structure/B12640817.png)

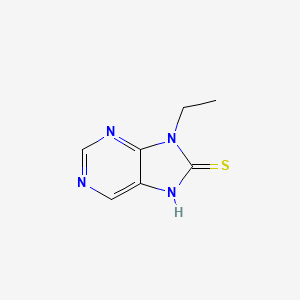
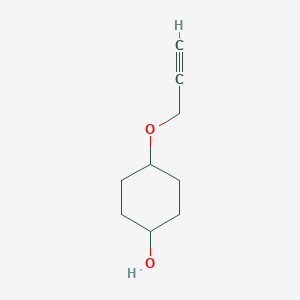
![2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B12640855.png)
